Lipophilicity-Driven Membrane Permeability: LogP Comparison Against Non-Fluorinated Analog
The replacement of a phenyl hydrogen with a para-CF3 group increases the computed octanol-water partition coefficient (LogP) by approximately 1.62 log units relative to the non-fluorinated 3-phenylcyclohexanone. This increase predicts enhanced passive membrane permeability and potentially greater oral bioavailability [1]. The XLogP3 value for the target compound is 3.2, compared to 2.3 for 3-phenylcyclohexanone .
| Evidence Dimension | Lipophilicity (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-) |
| Comparator Or Baseline | XLogP3 = 2.3 (3-Phenylcyclohexanone, non-fluorinated analog) |
| Quantified Difference | Δ LogP = +0.9 log units (XLogP3); Δ LogP = +1.02 log units using ChemSrc computed LogP values (3.93 vs 2.91) |
| Conditions | Computed values from XLogP3 algorithm (PubChem-derived) and ChemSrc predictive models |
Why This Matters
Higher lipophilicity directly impacts compound partitioning into biological membranes, influencing cellular permeability and bioavailability in lead optimization campaigns.
- [1] Kuujia. Cas no 122902-06-1 (Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-). Computed Properties: XLogP3 = 3.2. View Source
